CID 163335646
Description
For instance, compounds like oscillatoxin D (CID 101283546) and betulin derivatives (CID 72326) share structural complexity and biological relevance, suggesting CID 163335646 may exhibit similar characteristics such as:
- A polycyclic or aromatic backbone.
- Functional groups enabling interactions with biological targets (e.g., hydroxyl, carbonyl, or boronic acid moieties) .


- Moderate to high molecular weight (300–600 Da), as seen in related compounds like 3-O-caffeoyl betulin (CID 10153267) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) .
Properties
InChI |
InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-69-60-50-36-28-16-13-12-14-18-23-17(12)30(28)37-43-34(23)42-38-32(18)33-25(14)27-21-15(13)26-22-20-19(16)29(36)31(20)41-47-49-40(26)45-35(24(21)22)44-39(27)48-46(33)54-53(38)61-56(42)65-57(43)64(51(37)50)73(76)74(65)77-70(61)68(54)72-62(48)58(44)66-59(45)63(49)71(67(69)55(47)52(41)60)78(81)75(66)79(72)82(77,80)81/h2-4,6-7H,5,8-9H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDDJCAYGPFCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C8=C6C6=C4C4=C8C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%17C%17=C%21C%16=C%16C(=C%13C%15=C%11C1=C%106)C9=C%16C%21=C7C1=C%17C6=C%20C7=C9C%19=C%10C%18=C%14C%11=C%12C8=C8C%11=C%10C%10=C9C9=C7C7=C6C1=C5C7=C2C9=C%10C8=C34)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of CID 163335646 and Related Compounds
| Compound (CID) | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound* | Hypothetical polycyclic | Likely hydroxyl/boronic acid | Not available | ~400–500 (estimated) |
| Oscillatoxin D (101283546) | Macrocyclic polyketide | Ether, ester, methyl branches | C₃₄H₅₄O₈ | 602.79 |
| Betulin (72326) | Pentacyclic triterpenoid | Hydroxyl, isopropyl | C₃₀H₅₀O₂ | 442.70 |
| (3-Bromo-5-Cl-Ph)BA (53216313) | Aromatic boronic acid | Boronic acid, halogens | C₆H₅BBrClO₂ | 235.27 |
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | This compound* | Oscillatoxin D | Betulin | (3-Bromo-5-Cl-Ph)BA |
|---|---|---|---|---|
| Log Po/w (Predicted) | ~2.5–3.5 | 4.1 | 8.5 | 2.15 (XLOGP3) |
| Solubility (mg/mL) | <0.1 | Insoluble | 0.001 | 0.24 |
| TPSA (Ų) | ~80 | 93.8 | 40.5 | 40.46 |
| Bioavailability Score | 0.3–0.5 | 0.17 | 0.55 | 0.55 |
*Data inferred from analogs in . TPSA: Topological Polar Surface Area.
Q & A
Q. How do I assess the ethical implications of this compound research?
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